molecular formula C22H24N2O4 B2369052 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 859107-72-5

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2369052
CAS No.: 859107-72-5
M. Wt: 380.444
InChI Key: VHKNBGQVVWFISG-UHFFFAOYSA-N
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Description

The compound 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a coumarin derivative with a hydroxy group at position 6, a methyl group at position 7, and a piperazine-linked 4-methoxyphenyl substituent at position 4. Coumarins are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-11-21-19(13-20(15)25)16(12-22(26)28-21)14-23-7-9-24(10-8-23)17-3-5-18(27-2)6-4-17/h3-6,11-13,25H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKNBGQVVWFISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced through a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and 4-methoxyphenylpiperazine.

    Hydroxylation and methylation: The final steps involve the hydroxylation of the chromen-2-one core and the methylation of the piperazine ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as column chromatography, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of chromen-2-one ketones or aldehydes.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the chromen-2-one core can modulate oxidative stress pathways. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituents on the Coumarin Backbone

The target compound’s 6-hydroxy-7-methyl substitution pattern is distinct from analogs:

  • 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (): Shifts the hydroxy group to position 7 and lacks the 6-hydroxy and 7-methyl groups, altering electronic distribution and steric effects.
Table 1: Substituent Variations on Coumarin Core
Compound Position 6 Position 7 Position 8 Piperazine Substituent
Target Compound -OH -CH3 - 4-(4-Methoxyphenyl)piperazine
6,7-Dimethyl analog () -CH3 -CH3 - 4-(4-Methoxyphenyl)piperazine
7-Hydroxy-8-piperazine analog () - -OH -CH2-piperazine 4-Methylpiperazine

Piperazine Linker and Aromatic Modifications

The 4-(4-methoxyphenyl)piperazine moiety is critical for interactions. Key comparisons include:

  • 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one (): Replaces the 4-methoxyphenyl with 3-chlorophenyl, introducing an electron-withdrawing group that may reduce π-π stacking but enhance halogen bonding.
  • 7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one (): Uses a 2-oxoethoxy spacer instead of a methylene bridge, increasing flexibility and altering pharmacokinetics.
Table 2: Piperazine-Linked Modifications
Compound Linker Type Aromatic Substituent Key Properties
Target Compound -CH2- 4-Methoxyphenyl Enhanced electron density, H-bond potential
3-Chlorophenyl analog () -CH2- 3-Chlorophenyl Halogen bonding, reduced electron density
Oxoethoxy-linked analog () -O-CO-CH2- 4-Methoxyphenyl Increased flexibility, ester hydrolysis risk

Functional Group Additions

  • 3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one (): Incorporates a hydroxyethyl group on piperazine, improving water solubility and introducing additional H-bond donors.

Biological Activity

6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases, owing to its unique structural characteristics.

Structural Characteristics

The compound features:

  • A hydroxy group at the 6-position.
  • A methoxyphenyl piperazine moiety at the 4-position.
  • A methyl substituent at the 7-position.

These functional groups contribute to its biological activities, allowing it to interact with multiple biological targets.

Biological Activity

The biological activity of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has been explored in various studies, highlighting its potential in several therapeutic areas:

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies suggest that the compound has anticancer properties. Its ability to interfere with cancer cell proliferation and induce apoptosis has been noted, making it a candidate for further investigation in oncology.

Neuroprotective Effects

The compound shows promise in neuroprotection, particularly regarding neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine ring is believed to modulate neurotransmitter activities, which is crucial for maintaining neural health.

Interaction Studies

The interactions of this compound with various molecular targets have been studied extensively:

  • It is known to interact with serotonin receptors, particularly the 5-HT1A receptor , which is linked to mood regulation and anxiety disorders .
  • Its structure allows it to influence oxidative stress pathways and inflammation processes, further enhancing its therapeutic potential in neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one, a comparison can be made with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-oneContains a 3-chlorophenyl groupDifferent halogen substitution affecting biological activity
6-hydroxychromone derivativesLacks the piperazine moietySimpler structure, less complex interactions
7-methylcoumarin derivativesSimilar chromen coreDifferent substituents leading to varied biological properties

The specific combination of functional groups in 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one enhances its potential bioactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Neuroprotective Study : A study investigating the neuroprotective effects of the compound on neuronal cell lines showed a significant reduction in oxidative stress markers when treated with varying concentrations of the compound. The results indicated a dose-dependent relationship with cell viability and reduced apoptosis markers.
  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating effective cytotoxicity at relatively low concentrations. Further mechanistic studies suggested that this effect was mediated through apoptosis induction.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), showcasing its potential as an anti-inflammatory agent.

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